4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate
Description
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Properties
CAS No. |
5426-49-3 |
|---|---|
Molecular Formula |
C10H15N3O4S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid |
InChI |
InChI=1S/C10H13N3.H2O4S/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10;1-5(2,3)4/h1-4H,5-7,11H2,(H,12,13);(H2,1,2,3,4) |
InChI Key |
RNJJSQJGWKLNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CC=C(C=C2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate typically involves the reaction of aniline derivatives with imidazole precursors. One common method involves the condensation of aniline with glyoxal and ammonia, followed by further reactions to introduce the imidazole ring . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely .
Chemical Reactions Analysis
Types of Reactions
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can modify the imidazole ring or the aniline group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Medicinal Chemistry
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of imidazole compounds exhibit significant antibacterial and antifungal properties. For instance, research indicates that imidazole derivatives can inhibit the growth of various pathogens, making them suitable candidates for developing new antibiotics .
Antioxidant and Anti-inflammatory Activities
Research has demonstrated that compounds similar to 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate possess antioxidant and anti-inflammatory properties . A study highlighted the synthesis of N-Mannich base derivatives of imidazoline that showed promising results as potential antioxidants and enzyme inhibitors . These findings suggest that the compound may be beneficial in treating conditions associated with oxidative stress and inflammation.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a subject of interest in drug design aimed at enzyme inhibition. Specifically, studies have focused on its ability to inhibit enzymes linked to disease pathways, which could lead to the development of novel therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the aniline group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of an aniline group.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Another similar compound with slight variations in the substituents on the imidazole ring.
Uniqueness
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate is unique due to its specific combination of an imidazole ring and an aniline group, which imparts distinct chemical and biological properties.
Biological Activity
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline sulfate, also known as Antazoline sulfate, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 273.31 g/mol
- CAS Number : 5426-49-3
- Structure : The compound features a dihydroimidazole moiety linked to an aniline structure, contributing to its pharmacological properties.
Antazoline sulfate exhibits various biological activities primarily through its action as an antagonist of histamine H1 receptors. This mechanism is pivotal in its use as an antihistamine agent, particularly in the treatment of allergic reactions and conditions such as hay fever.
Key Mechanisms:
- Histamine Receptor Antagonism : Blocks the action of histamine at H1 receptors, reducing symptoms of allergic responses.
- Inhibition of Platelet Aggregation : Studies indicate that derivatives of imidazole compounds can inhibit platelet aggregation induced by adrenaline or ADP, suggesting potential cardiovascular benefits .
Biological Activity and Therapeutic Applications
-
Antihistaminic Activity :
- Antazoline sulfate is primarily utilized for its antihistaminic properties in treating allergic reactions. It alleviates symptoms such as itching, sneezing, and runny nose by blocking H1 receptors.
- Cardiovascular Effects :
- Anti-HCV Activity :
Table 1: Summary of Biological Activities
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
